N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine
Overview
Description
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine is a synthetic organic compound that features an indole moiety linked to a phenylethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine typically involves the following steps:
Starting Materials: Indole and phenylethylamine.
Reaction: The indole is functionalized at the 6-position with a suitable leaving group (e.g., halogen) through electrophilic substitution.
Coupling Reaction: The functionalized indole is then coupled with phenylethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Optimization of Reaction Conditions: To maximize yield and purity.
Scalability: Ensuring the process can be scaled up from laboratory to industrial scale.
Purification: Using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or quinones.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the type of substitution but often involve catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as binding to receptors or enzymes.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine involves its interaction with molecular targets such as receptors or enzymes. The indole moiety may interact with specific binding sites, while the phenylethylamine structure may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(1H-Indol-3-ylmethyl)-N-(2-phenylethyl)amine: Similar structure but with a different substitution pattern on the indole ring.
N-(1H-Indol-5-ylmethyl)-N-(2-phenylethyl)amine: Another isomer with a different substitution pattern.
Uniqueness
N-(1H-Indol-6-ylmethyl)-N-(2-phenylethyl)amine is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to its isomers.
Properties
IUPAC Name |
N-(1H-indol-6-ylmethyl)-2-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-2-4-14(5-3-1)8-10-18-13-15-6-7-16-9-11-19-17(16)12-15/h1-7,9,11-12,18-19H,8,10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUUFEZQKGWYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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